2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid
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Overview
Description
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid typically involves multiple steps. The process begins with the protection of amino groups using fluorenylmethoxycarbonyl chloride. Subsequent steps involve the coupling of protected amino acids and purine derivatives under controlled conditions, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids and other components. The use of solid-phase synthesis techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for mixed anhydride formation, and various reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of deprotected amino acids .
Scientific Research Applications
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine
Uniqueness
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid is unique due to its combination of Fmoc and purine derivatives, which confer specific chemical properties and biological activities. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C31H33N7O8 |
---|---|
Molecular Weight |
631.6 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C31H33N7O8/c1-31(2,3)46-30(44)36-28-34-26-25(27(42)35-28)33-17-38(26)14-23(39)37(15-24(40)41)13-12-32-29(43)45-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,32,43)(H,40,41)(H2,34,35,36,42,44) |
InChI Key |
JVIAXIMEDXKTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)N(CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Origin of Product |
United States |
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